molecular formula C23H30N2O12S B1199266 Meglumine papaveroline 6'-sulfonate CAS No. 66944-58-9

Meglumine papaveroline 6'-sulfonate

Cat. No.: B1199266
CAS No.: 66944-58-9
M. Wt: 558.6 g/mol
InChI Key: JRQLBJPVSRTDBJ-WZTVWXICSA-N
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Description

Meglumine papaverine 6'-sulfonate (MP6S) is a synthetic derivative of papaverine, a benzylisoquinoline alkaloid originally isolated from opium. Papaverine is a non-selective phosphodiesterase inhibitor with vasodilatory properties, historically used to treat conditions like cerebral and coronary ischemia. MP6S incorporates a sulfonate group at the 6' position of the papaverine backbone, paired with meglumine (1-deoxy-1-(methylamino)-D-glucitol), a sugar alcohol commonly employed as a counterion to enhance aqueous solubility and bioavailability . This modification aims to improve pharmacokinetic stability and reduce adverse effects associated with free papaverine, such as hepatotoxicity and erratic absorption.

Properties

CAS No.

66944-58-9

Molecular Formula

C23H30N2O12S

Molecular Weight

558.6 g/mol

IUPAC Name

[1-[(3,4-dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6-yl] hydrogen sulfate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C16H13NO7S.C7H17NO5/c18-13-2-1-9(6-14(13)19)5-12-11-8-15(20)16(24-25(21,22)23)7-10(11)3-4-17-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-4,6-8,18-20H,5H2,(H,21,22,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

JRQLBJPVSRTDBJ-WZTVWXICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O

Synonyms

meglumine papaveroline 6'-sulfonate
papaveroline 6'-sulphonic acid N-methylglucamine salt
UTEN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Sulfonate Analogues

Coordination Chemistry and Metal Binding

The sulfonate group in MP6S plays a critical role in metal coordination, influencing its stability and interaction with biological systems. Evidence from crystallographic studies reveals that sulfonate groups exhibit variable binding affinities for alkali and alkaline earth metals:

  • Lithium (Li⁺): M–O(sulfonate) distance = 1.94 Å
  • Sodium (Na⁺): M–O(sulfonate) distance = 2.21 Å
  • Calcium (Ca²⁺): M–O(sulfonate) distance = 2.33 Å

In contrast, fluorinated sulfonates like perfluorobutane sulfonate (PFBS) lack such pronounced metal-binding capabilities due to their fully fluorinated alkyl chains, which sterically hinder coordination .

Table 1: Metal Coordination Properties
Compound Li⁺ Binding (Å) Na⁺ Binding (Å) Ca²⁺ Binding (Å)
MP6S 1.94 2.21 2.33
PFBS N/A N/A N/A
6:2 Fluorotelomer sulfonate N/A N/A N/A

Toxicokinetics and Excretion Pathways

MP6S is hypothesized to exhibit favorable pharmacokinetics due to meglumine’s solubility-enhancing effects. However, fluorinated sulfonates like PFBS and 6:2 fluorotelomer sulfonate (6:2 FTSA) demonstrate distinct toxicokinetic profiles:

  • PFBS: Rapid renal excretion in monkeys (half-life = ~24 hours) but prolonged retention in rats (half-life = ~1 month) due to species-specific differences in organic anion transporters .
  • 6:2 FTSA: Exhibits hepatotoxicity in avian models, likely due to bioaccumulation in liver tissues .

MP6S, by contrast, is expected to undergo hepatic metabolism followed by renal excretion, though empirical data remains scarce. The sulfonate group’s polarity may reduce tissue accumulation compared to lipophilic papaverine derivatives.

Table 2: Toxicokinetic Comparison
Compound Half-Life (Monkey) Excretion Route Key Toxicity Concerns
MP6S Unknown Renal (predicted) Low (theoretical)
PFBS 24 hours Renal Thyroid disruption
6:2 FTSA N/A Hepatic Hepatotoxicity

Functional and Structural Divergences

While MP6S and fluorinated sulfonates share a sulfonate moiety, their pharmacological profiles diverge significantly:

  • MP6S: Designed for therapeutic vasodilation; sulfonate enhances solubility without compromising target engagement (phosphodiesterase inhibition).

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